molecular formula C13H25BO2 B15324720 4,4,5,5-Tetramethyl-2-(4-methylcyclohexyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(4-methylcyclohexyl)-1,3,2-dioxaborolane

Cat. No.: B15324720
M. Wt: 224.15 g/mol
InChI Key: DUHLPAOEZODUSL-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-methylcyclohexyl)-1,3,2-dioxaborolane: is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(4-methylcyclohexyl)-1,3,2-dioxaborolane typically involves the reaction of 4-methylcyclohexylboronic acid with appropriate reagents under controlled conditions. One common method is the Mitsunobu reaction , where the boronic acid is reacted with a suitable alcohol in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) to form the borolane derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for the precise addition of reagents and control of reaction parameters is common to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of reactions, including:

  • Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: : Reduction reactions can be used to convert the boronic acid group to boronic alcohols.

  • Substitution: : Substitution reactions at the boronic acid group can lead to the formation of various boronic esters and borates.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various alcohols and amines can be used as nucleophiles in substitution reactions.

Major Products Formed

  • Boronic Esters: : Formed through the reaction with alcohols.

  • Borates: : Resulting from the oxidation of boronic acids.

  • Boronic Alcohols: : Produced through reduction reactions.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(4-methylcyclohexyl)-1,3,2-dioxaborolane: has several applications in scientific research:

  • Chemistry: : Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

  • Biology: : Employed in the labeling of biomolecules for imaging and detection purposes.

  • Medicine: : Investigated for its potential use in drug discovery and development, particularly in the design of boronic acid-based drugs.

  • Industry: : Utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The compound exerts its effects through the formation of boronic esters and borates, which can interact with various biological targets. The boronic acid group can form reversible covalent bonds with diols and other functional groups, making it useful in molecular recognition and sensing applications.

Comparison with Similar Compounds

4,4,5,5-Tetramethyl-2-(4-methylcyclohexyl)-1,3,2-dioxaborolane: is similar to other boronic acid derivatives, such as phenylboronic acid and 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP). its unique structure and reactivity profile set it apart, making it particularly useful in specific applications.

List of Similar Compounds

  • Phenylboronic Acid

  • 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP)

  • Boronic Esters

  • Borates

Properties

Molecular Formula

C13H25BO2

Molecular Weight

224.15 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(4-methylcyclohexyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C13H25BO2/c1-10-6-8-11(9-7-10)14-15-12(2,3)13(4,5)16-14/h10-11H,6-9H2,1-5H3

InChI Key

DUHLPAOEZODUSL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCC(CC2)C

Origin of Product

United States

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